[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the stereocenters. Common starting materials include monosaccharides and amino acids, which undergo acetylation and glycosylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Another complex carbohydrate derivative with multiple stereocenters.
[(2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid: A compound with similar functional groups and stereochemistry.
The uniqueness of this compound lies in its specific configuration and functional group arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O10 |
---|---|
Molecular Weight |
404.37 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24N2O10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6,17H2,1-4H3,(H,18,23)/t11-,13-,14-,15-,16+/m1/s1 |
InChI Key |
PDSYKYXZTPWVAQ-BTAUDXDXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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